N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide
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Overview
Description
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are well-known for their wide range of biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, material science, and industrial chemistry .
Scientific Research Applications
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various thiophene-based compounds.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene and its derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide typically involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. The reaction is carried out in a boiling ethanolic solution of sodium ethoxide, leading to the formation of thiophene-2-carboxamide derivatives . The reaction mechanism involves nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by nucleophilic sulfur, forming a sulfide intermediate, which then undergoes intramolecular dealkoxylation .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve multicomponent reactions and condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole-thiophene hybrids: These compounds are synthesized using similar synthetic routes and have similar applications in medicinal chemistry.
Uniqueness
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYGUUHQKKFHQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204205 |
Source
|
Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314285-25-1 |
Source
|
Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314285-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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